2-(trifluoromethyl)-1H-indol-5-ylboronicacid
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Overview
Description
2-(trifluoromethyl)-1H-indol-5-ylboronic acid is a compound that features both a trifluoromethyl group and a boronic acid group attached to an indole ring. The trifluoromethyl group is known for its strong electron-withdrawing properties, which can significantly influence the reactivity and stability of the compound. The boronic acid group is widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, making this compound valuable in various chemical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is through the Suzuki-Miyaura coupling reaction, which involves the reaction of an aryl halide with a boronic acid or boronate ester in the presence of a palladium catalyst and a base . The reaction conditions are generally mild and can tolerate a variety of functional groups.
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions, utilizing efficient and cost-effective catalysts and reagents. The process may also include steps for purification and isolation of the final product to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
2-(trifluoromethyl)-1H-indol-5-ylboronic acid can undergo various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: The trifluoromethyl group can be reduced under specific conditions to form difluoromethyl or monofluoromethyl derivatives.
Substitution: The indole ring can undergo electrophilic substitution reactions, particularly at the nitrogen atom or the carbon atoms adjacent to the nitrogen.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Electrophilic reagents such as halogens, nitrating agents, and sulfonating agents are commonly used.
Major Products Formed
Oxidation: Boronic esters or borates.
Reduction: Difluoromethyl or monofluoromethyl derivatives.
Substitution: Halogenated, nitrated, or sulfonated indole derivatives.
Scientific Research Applications
2-(trifluoromethyl)-1H-indol-5-ylboronic acid has a wide range of applications in scientific research:
Biology: Investigated for its potential as a bioisostere in drug design, where the trifluoromethyl group can mimic other functional groups while imparting unique properties.
Mechanism of Action
The mechanism of action of 2-(trifluoromethyl)-1H-indol-5-ylboronic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, potentially inhibiting or modulating their activity.
Comparison with Similar Compounds
Similar Compounds
2-(trifluoromethyl)acrylic acid: Another compound featuring a trifluoromethyl group, used in molecular imprinting and as a functional monomer.
Trifluoromethyl ketones: Known for their use in medicinal chemistry as key intermediates.
Fluorinated Imidazoles and Benzimidazoles: Compounds with similar fluorinated groups, used in various chemical and pharmaceutical applications.
Uniqueness
2-(trifluoromethyl)-1H-indol-5-ylboronic acid is unique due to the combination of the trifluoromethyl group and the boronic acid group on the indole ring. This combination imparts distinct electronic and steric properties, making it a versatile and valuable compound in both synthetic chemistry and scientific research.
Properties
Molecular Formula |
C9H7BF3NO2 |
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Molecular Weight |
228.97 g/mol |
IUPAC Name |
[2-(trifluoromethyl)-1H-indol-5-yl]boronic acid |
InChI |
InChI=1S/C9H7BF3NO2/c11-9(12,13)8-4-5-3-6(10(15)16)1-2-7(5)14-8/h1-4,14-16H |
InChI Key |
ZZTYIVBTARJWBY-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC2=C(C=C1)NC(=C2)C(F)(F)F)(O)O |
Origin of Product |
United States |
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